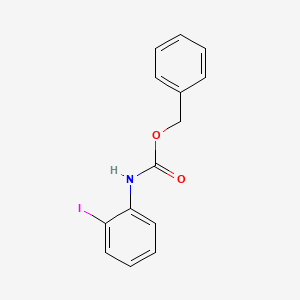
N-Cbz-2-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Cbz-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-Cbz-aniline. The reaction typically uses iodine (I2) and a suitable oxidizing agent under mild conditions to introduce the iodine atom at the ortho position relative to the amino group. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under transition-metal-free and base-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as the decarboxylative iodination method mentioned above. This method is operationally simple and exhibits high functional-group tolerance, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-Cbz-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reduction reactions.
Major Products Formed
Substitution Reactions: Products include N-Cbz-2-substituted anilines.
Coupling Reactions: Products include N-Cbz-2-aryl or N-Cbz-2-alkynyl anilines.
Reduction Reactions: The major product is N-Cbz-aniline.
科学研究应用
N-Cbz-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is employed in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of N-Cbz-2-iodoaniline depends on the specific reactions it undergoes. In substitution and coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino functionality, preventing unwanted side reactions and allowing selective transformations.
相似化合物的比较
Similar Compounds
2-Iodoaniline: Lacks the Cbz protecting group, making it more reactive but less selective in certain reactions.
N-Cbz-aniline: Lacks the iodine atom, limiting its use in cross-coupling reactions.
N-Cbz-2-bromoaniline: Similar to N-Cbz-2-iodoaniline but with a bromine atom instead of iodine, resulting in different reactivity and selectivity.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the Cbz protecting group. This combination allows for selective and versatile transformations, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C14H12INO2 |
|---|---|
分子量 |
353.15 g/mol |
IUPAC 名称 |
benzyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI 键 |
CBZURIJDMRNMLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




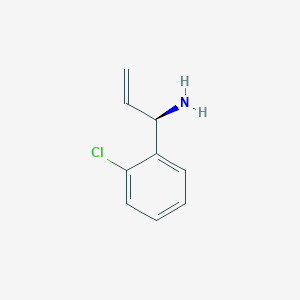
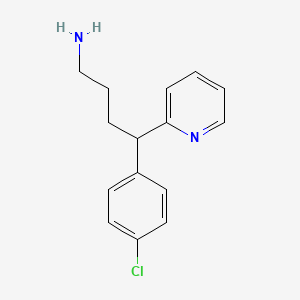
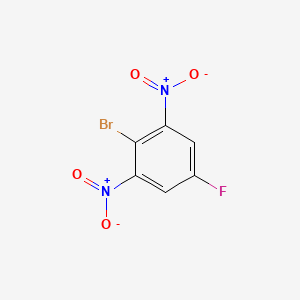
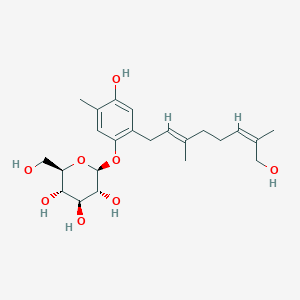
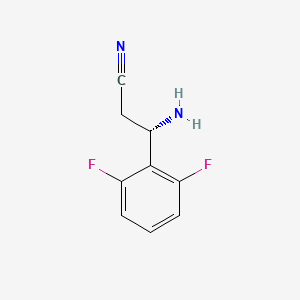
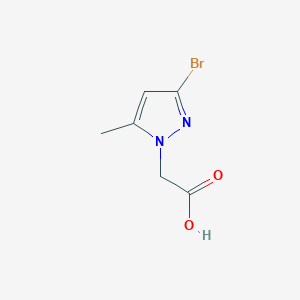
![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)

![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)

![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)
